molecular formula C12H16 B1619149 5,7-Dimethyltetralin CAS No. 21693-54-9

5,7-Dimethyltetralin

Cat. No. B1619149
CAS RN: 21693-54-9
M. Wt: 160.25 g/mol
InChI Key: MDAXYSXRAMOWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyltetralin is a bicyclic organic compound with the chemical formula C₁₂H₁₆ . It belongs to the class of tetralins , which are polycyclic aromatic hydrocarbons. The compound consists of a naphthalene ring fused with a cyclohexane ring, resulting in a unique structure. Its systematic IUPAC name is 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalene .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethyltetralin consists of a naphthalene core with two methyl groups (CH₃) attached at positions 5 and 7. The cyclohexane ring is fused to the naphthalene system, resulting in a rigid, non-planar structure. The compound’s three-dimensional arrangement plays a crucial role in its biological activity and interactions .


Chemical Reactions Analysis

  • Ring-opening reactions : Cleavage of the cyclohexane ring under specific conditions .


Physical And Chemical Properties Analysis

  • Optical Activity : Achiral (does not exhibit optical rotation) .

Scientific Research Applications

Proteomic Changes in Cerebral Organoids

  • Application : Investigating the impact of substances like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound structurally related to 5,7-Dimethyltetralin, on human cerebral organoids.
  • Key Findings : Proteomic analysis revealed changes in proteins associated with anti-inflammatory actions and neuroplasticity, highlighting the potential neurochemical impact of related compounds on brain metabolism (Dakić et al., 2017).

Anti-inflammatory Effects

  • Application : Exploring the anti-inflammatory properties of compounds structurally similar to 5,7-Dimethyltetralin.
  • Key Findings : Derivatives like 5,7-dimethoxy-4-p.-methoxylphenylcoumarin showed significant inhibitory effects on inflammatory markers in murine macrophage cells, indicating potential as anti-inflammatory agents (Taechowisan et al., 2006).

Catalytic Synthesis

  • Application : The use of nano-crystalline sulfated zirconia for synthesizing compounds like 7-isopropyl-1,1-dimethyltetralin.
  • Key Findings : Kinetic and spectroscopic studies confirmed the formation of these compounds under solvent-free conditions, indicating a method for efficient synthesis of related compounds (Tyagi et al., 2009).

Neurochemical Research

  • Application : Utilizing compounds like 5-MeO-DMT for neurochemical research.
  • Key Findings : The psychoactive effects, particularly ego-dissolving impacts, of such compounds are mediated via serotonin receptor agonism, offering a tool for understanding cognitive and neuronal processes (Germann, 2019).

Chiral Synthesis

  • Application : Synthesis of chiral Pt(II)/Pd(II) pincer complexes using 5,7-dimethyltetralin derivatives.
  • Key Findings : Demonstrated effective methods for creating chiral complexes, important for applications in asymmetric synthesis and catalysis (Yoon et al., 2006).

Anti-Cancer Properties

  • Application : Investigating anti-cancer properties of 5,7-dimethoxycoumarin, structurally related to 5,7-Dimethyltetralin.
  • Key Findings : Demonstrated cytostatic effects in melanoma cell lines, inducing cell cycle arrest and differentiation, suggesting potential therapeutic applications in cancer treatment (Alesiani et al., 2008).

Excitotoxicity Protection

  • Application : Exploring the neuroprotective effects of Dimethyl Sulfoxide (DMSO) against excitotoxicity.
  • Key Findings : DMSO showed inhibition of glutamate responses and protection against excitotoxic death in hippocampal neurons, suggesting potential applications in neurodegenerative conditions (Lu & Mattson, 2001).

properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAXYSXRAMOWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCCC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289718
Record name 5,7-Dimethyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyltetralin

CAS RN

21693-54-9
Record name 5,7-Dimethyltetralin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dimethyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dimethyltetralin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JHT7DL3NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyltetralin
Reactant of Route 2
5,7-Dimethyltetralin
Reactant of Route 3
5,7-Dimethyltetralin
Reactant of Route 4
Reactant of Route 4
5,7-Dimethyltetralin
Reactant of Route 5
5,7-Dimethyltetralin
Reactant of Route 6
Reactant of Route 6
5,7-Dimethyltetralin

Citations

For This Compound
26
Citations
AG Gruhn, W Reusch - Tetrahedron, 1993 - Elsevier
The synthesis and acid-catalyzed rearrangements of cross-conjugated cyclobutylidene ketone 1 are described. With strong Bronsted acids it gave a mixture of 5,7-dimethyltetralin 10 …
DJ Miller, SB Hawthorne - Novel Techniques in Fossil Fuel Mass …, 1989 - books.google.com
The lack of appropriate standards and the similarity of electron impact (EI) ionization mass spectra shown by isomeric alkyl benzenes, indans, and tetralins often makes the identification …
Number of citations: 1 books.google.com
AG Gruhn - 1994 - elibrary.ru
Part I. The substrate 2-(2$\sp\prime $-oxo-(E)-$4 $$\sp\prime $-phenyl-3$\sp\prime $-butenylidene) spiro (3, 5) nonane (8) was synthesized in six steps in 51.5% overall yield. …
Number of citations: 0 elibrary.ru
W Xia, X Zhou, X Yang - Journal of the Energy Institute, 2022 - Elsevier
Asphalt pavement has been widely applied in the road tunnel. In tunnel fire, the combustion of asphalt pavement produces large quantities of toxic, carcinogenic and harmful black …
JJ Parlow, MD Mahoney - Pesticide science, 1996 - Wiley Online Library
This paper reports the synthesis and the biological activity of novel tetrahydronaphthalenes with substitution of functional groups at each position of the aromatic ring and substitution of …
LC Yu, XY Wei, YH Wang, DD Zhang… - … Journal of Oil, Gas …, 2014 - inderscienceonline.com
Fe-S/γ-Al 2 O 3 was prepared by thermally decomposing Fe(CO) 5 onto γ-Al 2 O 3 and subsequent sulphurisation with sublimed sulphur in a magnetically stirred autoclave and used as …
Number of citations: 4 www.inderscienceonline.com
M Novi, C Dell'Erba, F Sancassan - Journal of the Chemical Society …, 1983 - pubs.rsc.org
1,3-Dimethyl-2,4-dinitronaphthalene (4) reacts with sodium 2,4,6-trimethylbenzenethiolate in dimethyl sulphoxide at 120 C giving a mixture of an ipso-substitution product, 1,3-dimethyl-2…
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
KH Gahm, JT Lee, LW Chang, DW Armstrong - Journal of Chromatography …, 1998 - Elsevier
Several indan, tetralin and benzosuberan derivatives of diverse polarities were enantio-resolved by the use of sulfated β-cyclodextrins (CDs) or mixtures of sulfated β-CDs and γ-CD as …
YII Abdelsalam, FA Aliev, OO Mirzayev, SA Sitnov… - Catalysts, 2023 - mdpi.com
Aquathermolysis is one of the crucial processes being considered to successfully upgrade and irreversibly reduce the high viscosity of heavy crude oil during steam enhanced oil …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
A Kowalsick, N Kfoury, A Robbat Jr, S Ahmed… - … of Chromatography A, 2014 - Elsevier
Seasonal variation in tea (Camellia sinensis (L.) Kuntze; Theaceae) chemistry was investigated using automated sequential, multidimensional gas chromatography/mass spectrometry (…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.